Quinoxaline-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoxaline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)6-2-1-3-7-8(6)11-5-4-10-7/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZNISOPACYKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354595 | |
| Record name | quinoxaline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6924-66-9 | |
| Record name | quinoxaline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoxaline-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance As a Privileged Heterocyclic Scaffold
The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a foundation for the development of a wide range of biologically active compounds. nih.gov The quinoxaline (B1680401) ring system, the core of quinoxaline-5-carboxylic acid, is widely recognized as such a scaffold. nih.gov
The significance of the quinoxaline scaffold stems from several key features. Its aromatic, nitrogen-containing heterocyclic structure is a common motif in many naturally occurring and synthetic bioactive molecules. wisdomlib.orgtandfonline.com This framework allows for a variety of chemical modifications. The presence of nitrogen atoms provides sites for hydrogen bonding, a crucial interaction in molecular recognition by biological macromolecules. Furthermore, the fused ring system offers a rigid and planar structure that can effectively interact with the active sites of enzymes and receptors. nih.gov
This compound, specifically, combines the benefits of the quinoxaline core with the reactivity of a carboxylic acid group. This functional group can be readily converted into a wide array of other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a vast chemical space for drug discovery and materials science. researchgate.netforecastchemicals.com This versatility makes it an invaluable building block for creating libraries of compounds for screening against various therapeutic targets. nih.gov
Overview of Research Trajectories and Multidisciplinary Relevance
Classical Approaches for Quinoxaline Synthesis
The traditional and most fundamental method for synthesizing the quinoxaline scaffold involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netnih.govmdpi.com
Condensation Reactions with 1,2-Diamines and Dicarbonyl Compounds
The classical synthesis of quinoxalines involves the cyclocondensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.govmdpi.comthieme-connect.com This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, often with heating. researchgate.net The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to the aromatic quinoxaline. For the specific synthesis of this compound, an appropriately substituted 1,2-phenylenediamine or a 1,2-dicarbonyl compound bearing a carboxylic acid group or a precursor group would be required.
A widely used method involves the condensation of o-phenylenediamine (B120857) derivatives with α-dicarbonyl compounds. sapub.org For instance, the reaction of a substituted o-phenylenediamine with a glyoxal (B1671930) derivative can yield the corresponding quinoxaline. thieme-connect.com The reaction conditions can be varied, with some procedures employing catalysts to improve yields and reaction times. sapub.org
Challenges and Limitations of Traditional Methods
While the classical condensation reaction is a reliable method for quinoxaline synthesis, it is not without its drawbacks. These traditional methods often necessitate harsh reaction conditions, such as high temperatures and the use of strong acid catalysts. nih.govmdpi.com The reactions can also be slow, requiring long reaction times, sometimes extending to several hours. nih.govresearchgate.net
Furthermore, the use of toxic organic solvents is a significant environmental concern. nih.gov These solvents contribute to pollution and pose risks to the analysts conducting the synthesis. researchgate.net Another limitation is that the yields of the desired quinoxaline product can sometimes be low, and the purification of the product can be challenging. nih.gov The generation of side products and the difficulty in recovering and reusing the catalyst are additional hurdles in classical synthetic routes. mdpi.com These limitations have spurred the development of more efficient and environmentally friendly synthetic protocols.
Green Chemistry Innovations in this compound Synthesis
In response to the limitations of classical methods, significant efforts have been directed towards developing greener and more sustainable synthetic routes for quinoxalines. These innovations focus on minimizing waste, reducing energy consumption, and using less hazardous substances. mtieat.org
Solvent-Free Reaction Conditions
A significant advancement in the green synthesis of quinoxalines is the development of solvent-free reaction conditions. mdpi.com These methods eliminate the need for volatile and often toxic organic solvents, thereby reducing environmental pollution. scielo.br Reactions can be carried out by simply mixing the reactants, sometimes with a solid support or catalyst, and applying energy through methods like microwave irradiation or grinding. scielo.bre-journals.in For instance, the condensation of 1,2-diamines and 1,2-dicarbonyl compounds has been successfully achieved under solvent-free conditions, often leading to higher yields and shorter reaction times compared to traditional methods. e-journals.inscispace.com Catalysts like acidic alumina (B75360) have proven effective in promoting these solvent-free reactions. scielo.brscispace.com
Aqueous Medium Reaction Systems
Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The development of quinoxaline synthesis in an aqueous medium represents a significant step towards more environmentally benign processes. researchgate.netresearchgate.net The use of water as a solvent can simplify the workup procedure and reduce the generation of hazardous waste. researchgate.net Catalysts such as tetraethylammonium (B1195904) bromate (B103136) and copper sulfate (B86663) pentahydrate have been employed to facilitate the condensation of 1,2-diamines and 1,2-dicarbonyl compounds in water, leading to high yields of quinoxalines in short reaction times. researchgate.netresearchgate.netresearchgate.net
Application of Recyclable Catalytic Systems
The synthesis of quinoxaline derivatives has been significantly advanced by the introduction of various recyclable catalytic systems. These catalysts offer advantages such as high efficiency, ease of separation from the reaction mixture, and the ability to be reused over multiple cycles, aligning with the principles of green chemistry. These systems encompass a range of materials, from solid acids to transition metals and even common mineral fertilizers.
Heterogeneous Solid Acid Catalysts (e.g., Cellulose Sulfuric Acid, TiO2-Pr-SO3H)
Heterogeneous solid acid catalysts have emerged as a practical and environmentally friendly option for quinoxaline synthesis. Their key advantage lies in their easy separation and recyclability.
Cellulose Sulfuric Acid (CSA) has been demonstrated as a biodegradable and efficient solid acid catalyst for the synthesis of quinoxaline derivatives. tandfonline.comresearchgate.net This catalyst facilitates the condensation reaction of 1,2-diamines with 1,2-dicarbonyl compounds under solvent-free conditions at room temperature, often by simple grinding of the reactants. tandfonline.comresearchgate.net The process is characterized by good to excellent yields and high purity of the products. tandfonline.comresearchgate.net Studies have shown that CSA can be recovered and reused for at least three to four subsequent reactions without a significant loss of its catalytic activity. tandfonline.comacademie-sciences.fr The use of green solvents like water or ethanol in conjunction with CSA has also been explored, further enhancing the eco-friendly nature of this methodology. academie-sciences.fr
Nanocrystalline titania-based sulfonic acid (TiO2-Pr-SO3H) is another highly efficient and reusable solid acid catalyst. nih.govoiccpress.com This catalyst promotes the synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds under mild conditions, including room temperature and with short reaction times. nih.govoiccpress.comresearchgate.net The use of TiO2-Pr-SO3H often results in quantitative yields of the desired quinoxaline products. oiccpress.com A notable feature of this catalyst is its stability and the ability to be recycled and reused multiple times without a significant drop in its catalytic performance. nih.govoiccpress.com For instance, in some applications, the catalyst has been reused for up to 15 consecutive runs with only a minor decrease in yield. academie-sciences.fr
The table below summarizes the key features of these heterogeneous solid acid catalysts in quinoxaline synthesis.
| Catalyst | Reaction Conditions | Key Advantages | Reusability |
| Cellulose Sulfuric Acid | Room temperature, solvent-free or in H2O/EtOH. tandfonline.comacademie-sciences.fr | Biodegradable, inexpensive, easy work-up, non-toxic. academie-sciences.fr | Reusable for at least 3-4 cycles. tandfonline.comacademie-sciences.fr |
| TiO2-Pr-SO3H | Room temperature, short reaction times. nih.govoiccpress.com | High efficiency, quantitative yields, mild conditions. oiccpress.com | Reusable for multiple cycles. oiccpress.comacademie-sciences.fr |
Transition Metal Catalysts (e.g., Ce(IV) Ammonium Nitrate, Zinc Triflate, Cu(BDC) Metal-Organic Frameworks)
Transition metal catalysts have proven to be highly versatile and effective in the synthesis of quinoxalines. bohrium.comoregonstate.edu They can operate under various conditions, including in aqueous media or solvent-free environments, and often provide excellent yields. bohrium.com
Cerium(IV) Ammonium Nitrate (CAN) is an inexpensive, non-toxic, and readily available catalyst that efficiently promotes the condensation of 1,2-diketones and 1,2-diamines to form quinoxalines. rsc.orgrsc.orgntnu.edu.tw A significant advantage of using CAN is its ability to catalyze the reaction in water, a green and universal solvent, at ambient temperatures. rsc.orgrsc.org Typically, a low catalytic loading of 5 mol% is sufficient to achieve excellent product yields in a short timeframe. rsc.orgrsc.org This method is applicable to a wide range of aromatic and aliphatic 1,2-diketones and various aromatic 1,2-diamines. rsc.orgrsc.org
Zinc Triflate (Zn(OTf)2) serves as an efficient catalyst for the synthesis of quinoxaline derivatives via the coupling of diketo carbonyls with 1,2-diamines. asianpubs.orgasianpubs.org The reaction is typically carried out in acetonitrile (B52724) at reflux conditions. asianpubs.orgasianpubs.org This method is applicable to a variety of diketones and o-phenylenediamines, affording the corresponding quinoxaline derivatives in good to excellent yields, generally ranging from 75-90%. asianpubs.org The reaction times are typically between 4 to 8 hours. asianpubs.org
Copper(II)-based Metal-Organic Frameworks (MOFs) , such as Cu(BDC) (where BDC is 1,4-benzenedicarboxylate), have been employed as efficient heterogeneous catalysts for the oxidative cyclization reactions to form quinoxalines. researchgate.netctu.edu.vn These reactions often utilize air as the oxidant and are conducted in a solvent like toluene (B28343) at elevated temperatures. researchgate.net Cu(BDC) has demonstrated higher catalytic activity compared to other copper-based MOFs and can be recovered and reused multiple times without significant degradation of its catalytic performance. researchgate.net
The following table provides a comparative overview of these transition metal catalysts.
| Catalyst | Typical Reaction Conditions | Key Features | Product Yields |
| Cerium(IV) Ammonium Nitrate | Water, room temperature. rsc.orgrsc.org | Inexpensive, non-toxic, readily available, green solvent. rsc.orgrsc.org | Excellent. rsc.orgrsc.org |
| Zinc Triflate | Acetonitrile, reflux (80-85 °C). asianpubs.org | Efficient for a variety of substrates. asianpubs.orgasianpubs.org | 75-90%. asianpubs.org |
| Cu(BDC) Metal-Organic Framework | Toluene, 100 °C, air atmosphere. researchgate.net | Heterogeneous, reusable, high catalytic activity. researchgate.net | High. researchgate.net |
Fluorinated Alcohols as Catalytic Media
Fluorinated alcohols, particularly 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) , have been utilized as an effective medium for the synthesis of quinoxaline derivatives. nih.govmdpi.com These reactions proceed by the condensation of aryl 1,2-diamines with 1,2-dicarbonyl compounds. nih.gov A key advantage of using HFIP is that the reaction can occur at room temperature, often yielding the desired 2,3-disubstituted quinoxalines in high yields (e.g., 95%) within a relatively short time frame of about one hour. nih.gov
One of the significant benefits of this methodology is the ease of recovery and reuse of the fluorinated alcohol, which can be readily separated from the reaction products. researchgate.net This recyclability, coupled with the mild reaction conditions and high yields, presents a green and efficient alternative to traditional methods that often require high temperatures and the use of toxic organic solvents. nih.gov
| Catalytic Medium/Solvent | Reactants | Conditions | Yield | Reference |
| Hexafluoroisopropanol (HFIP) | Aryl 1,2-diamines and 1,2-dicarbonyls | Room temperature, ~1 hour. nih.gov | ~95% | nih.gov |
Mineral Fertilizers as Heterogeneous Catalysts
In a novel and eco-friendly approach, common phosphate-based mineral fertilizers have been successfully employed as heterogeneous catalysts for the synthesis of quinoxaline derivatives. dergipark.org.trdergipark.org.trmdpi.com These fertilizers include mono-ammonium phosphate (B84403) (MAP) , di-ammonium phosphate (DAP) , and triple superphosphate (B1263860) (TSP) . dergipark.org.trmdpi.com The catalytic process involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. dergipark.org.tr
This method offers several advantages, including being environmentally benign, cost-effective, and operationally simple. The reactions are typically carried out at ambient temperature in a solvent such as ethanol, affording the desired quinoxaline products in excellent yields. dergipark.org.trmdpi.com A significant feature of this catalytic system is the ease of recovery of the catalyst by simple filtration. dergipark.org.tr The recovered fertilizer-based catalysts have been shown to retain their catalytic activity for up to six cycles with only a slight decrease in product yield. dergipark.org.tr This approach aligns well with the principles of green chemistry by utilizing readily available and non-toxic materials as catalysts. dergipark.org.tr
| Catalyst | Reactants | Conditions | Reusability | Reference |
| Mono-ammonium phosphate (MAP) | 1,2-diamines and 1,2-dicarbonyls | Ambient temperature, EtOH. dergipark.org.tr | Retains activity for up to 6 cycles. dergipark.org.tr | dergipark.org.trmdpi.com |
| Di-ammonium phosphate (DAP) | 1,2-diamines and 1,2-dicarbonyls | Ambient temperature, EtOH. dergipark.org.tr | Retains activity for up to 6 cycles. dergipark.org.tr | dergipark.org.trmdpi.com |
| Triple superphosphate (TSP) | 1,2-diamines and 1,2-dicarbonyls | Ambient temperature, EtOH. dergipark.org.tr | Retains activity for up to 6 cycles. dergipark.org.tr | dergipark.org.trmdpi.com |
Targeted Synthesis of this compound
The synthesis of specifically substituted quinoxalines, such as this compound, often requires tailored synthetic strategies to introduce the desired functional groups at specific positions on the quinoxaline core.
Oxidative Methods (e.g., Oxidation of Hydroxymethyl Precursors with Transition Metal Catalysis)
One method for the preparation of this compound involves the oxidation of a corresponding halomethyl-substituted quinoxaline precursor. google.com This process is carried out in an aqueous alkaline suspension and utilizes oxygen in the presence of a transition metal catalyst. google.com This method is part of a broader strategy for oxidizing benzylic methyl groups to carboxylic acids on various heterocyclic compounds. google.com
While direct oxidation of a methyl group on the quinoxaline ring can be challenging, a two-step process starting from a methyl-substituted precursor is often more feasible. The first step involves the halogenation of the methyl group to form a halomethyl quinoxaline. google.com In the subsequent step, this halomethyl derivative is oxidized to the corresponding carboxylic acid. google.com Transition metal catalysts play a crucial role in facilitating this oxidation step. google.com The importance of the quinoxaline framework is highlighted by its presence in several well-known drugs, and transition metals like palladium, copper, and iron are key in the transformations to create various substituted quinoxalines. nih.gov
The synthesis of quinoxaline-5-carboxamide derivatives has also been reported, starting from commercially available methyl 2,3-diamino benzoate. researchgate.net This highlights the utility of pre-functionalized starting materials in accessing specific quinoxaline derivatives.
| Precursor Compound | Reagents and Conditions | Product | Reference |
| 5- or 6-halomethyl quinoxaline | Aqueous alkaline suspension, oxygen, transition metal catalyst. google.com | Quinoxaline-5- or 6-carboxylic acid | google.com |
Advanced Cyclization and Functionalization Strategies
Modern synthetic chemistry offers a variety of powerful tools for the construction of intricate molecular architectures. In the context of this compound, advanced cyclization and functionalization strategies are employed to build upon the core structure, introducing new ring systems and functionalities that can modulate the compound's properties.
Intramolecular cyclization is a powerful strategy for constructing fused heterocyclic systems, where a new ring is formed by connecting two parts of the same molecule. This approach is instrumental in creating polycyclic structures that often exhibit unique biological activities.
One notable example involves the synthesis of 5-oxy-pyrido[2,3-b]quinoxaline-9-carboxylic acid. researchgate.net The key step in this synthesis is the intramolecular cyclization of 2-(3-nitro-pyridin-2-ylamino)benzoic acid. This reaction is typically achieved by treatment with concentrated sulfuric acid and oleum, which promotes the ring closure to form the tricyclic system. researchgate.net This method provides a direct route to aza-analogs of phenazines, a class of compounds known for their cytotoxic activity. researchgate.net
Another approach to fused systems is the palladium-catalyzed intramolecular cyclization of substrates like allyl-3-chloroquinoxaline-2-ylamine. This reaction, mediated by a catalyst such as palladium(II) acetate, leads to the formation of substituted pyrrolo[2,3-b]quinoxalines. mdpi.com The process involves the formation of a new carbon-carbon bond, effectively fusing a pyrrole (B145914) ring onto the quinoxaline core. mdpi.com
Furthermore, the synthesis of isoindolo[2,1-a]quinoxalines can be achieved through the reaction of o-phenylenediamine with ninhydrin (B49086) in the presence of a base. rsc.org This method demonstrates the versatility of intramolecular reactions in creating complex, multi-ring structures from relatively simple starting materials.
| Precursor | Reagents/Catalyst | Fused System | Reference |
| 2-(3-nitro-pyridin-2-ylamino)benzoic acid | Concentrated H₂SO₄, Oleum | 5-oxy-pyrido[2,3-b]quinoxaline-9-carboxylic acid | researchgate.net |
| Allyl-3-chloroquinoxaline-2-ylamine | Pd(OAc)₂ | Substituted pyrrolo[2,3-b]quinoxaline | mdpi.com |
| o-Phenylenediamine and Ninhydrin | Base (e.g., Et₃N) | Isoindolo[2,1-a]quinoxaline | rsc.org |
| 3-Alkynylsubstituted 2-(indol-3-yl)quinoxalines | Trifluoroacetic acid (TFA) | N-substituted carbazole (B46965) modified quinoxalines | rsc.org |
Cyclization-oxidation reactions represent an efficient strategy for the synthesis of quinoxaline derivatives from acyclic precursors. These processes often involve the formation of a dihydroquinoxaline intermediate, which is subsequently oxidized to the aromatic quinoxaline system.
A common method for synthesizing substituted quinoxalines involves the cyclocondensation of an o-phenylenediamine with an α-haloketone, such as phenacyl bromide. The initial reaction forms a dihydroquinoxaline intermediate, which is then oxidized to the final quinoxaline product. ekb.eg This oxidation can occur in situ or as a separate step.
Another versatile approach is the oxidative cyclization of 1,2-diamines with α-hydroxy ketones. This reaction can be promoted by various catalytic systems, including iodine in dimethyl sulfoxide (B87167) (DMSO). mdpi.com The catalyst facilitates the oxidation of the α-hydroxy ketone to a 1,2-dicarbonyl compound in situ, which then condenses with the diamine to form the quinoxaline ring. mdpi.com This method is advantageous as it avoids the often-unstable nature of 1,2-dicarbonyl compounds.
The synthesis of quinoxaline derivatives can also be achieved through the oxidative coupling of epoxides with o-phenylenediamines. ekb.eg This reaction proceeds via a tandem oxidation process, offering a direct route to functionalized quinoxalines. ekb.eg
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |
| o-Phenylenediamine | Phenacyl bromide | - (followed by oxidation) | 2-Substituted quinoxaline | ekb.eg |
| 1,2-Diamino compounds | α-Hydroxy ketones | I₂/DMSO | Substituted quinoxalines | mdpi.com |
| o-Phenylenediamines | Epoxides | Bi-catalyst | Substituted quinoxalines | researchgate.net |
| o-Phenylenediamine | Benzil | Hexafluoroisopropanol (HFIP) | Quinoxaline derivatives | mdpi.com |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of quinoxaline-5-carboxylic acid. While complete spectral assignments are found in specialized databases, the expected chemical shifts and coupling patterns can be predicted based on the distinct electronic environments of the protons and carbons within the molecule. nih.govoregonstate.edu
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the five protons on the aromatic rings and the single proton of the carboxylic acid. The protons on the pyrazine (B50134) ring (H-2 and H-3) are anticipated to appear as distinct signals in the downfield region, characteristic of electron-deficient aromatic systems. The protons on the benzene (B151609) portion of the quinoxaline (B1680401) core (H-6, H-7, and H-8) will exhibit chemical shifts and coupling patterns consistent with a substituted benzene ring. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm, and its signal can be exchanged with deuterium (B1214612) oxide (D₂O). oregonstate.edunsf.gov
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbon of the carboxylic acid (C=O) is expected at the most downfield position, typically in the range of 165-175 ppm. The carbons of the quinoxaline ring system will appear in the aromatic region (approximately 120-155 ppm), with their specific shifts influenced by the nitrogen atoms and the carboxylic acid substituent. nsf.govmdpi.com
| Expected NMR Data for this compound | |
|---|---|
| Nucleus | Expected Chemical Shift (δ) Range (ppm) |
| ¹H (Carboxylic Acid, -COOH) | > 9.5 (broad singlet) |
| ¹H (Aromatic, Quinoxaline ring) | 7.5 - 9.5 |
| ¹³C (Carbonyl, C=O) | 165 - 175 |
| ¹³C (Aromatic, Quinoxaline ring) | 120 - 155 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound and offers insights into its structure through analysis of its fragmentation patterns.
The molecular formula of this compound is C₉H₆N₂O₂, which corresponds to a calculated molecular weight of approximately 174.16 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be expected at a mass-to-charge ratio (m/z) of 174.
The fragmentation of this compound is predicted to follow pathways characteristic of aromatic carboxylic acids and the quinoxaline ring system. libretexts.org Key fragmentation steps would likely include:
Loss of a hydroxyl radical (•OH): This would result in a fragment ion at m/z 157 ([M-17]⁺). libretexts.org
Loss of a carboxyl radical (•COOH): This cleavage yields the quinoxaline radical cation at m/z 129 ([M-45]⁺). libretexts.org
Decarbonylation: Loss of carbon monoxide (CO) from the [M-OH]⁺ fragment could produce an ion at m/z 129.
Quinoxaline Ring Fragmentation: The quinoxaline fragment itself (m/z 129) may further fragment by losing hydrogen cyanide (HCN), a characteristic fragmentation for pyrazine-containing heterocycles, leading to an ion at m/z 102.
| Predicted Mass Spectrometry Fragmentation Data for this compound | ||
|---|---|---|
| m/z | Proposed Fragment | Loss from Molecular Ion |
| 174 | [C₉H₆N₂O₂]⁺• (Molecular Ion) | - |
| 157 | [M - •OH]⁺ | •OH (17 Da) |
| 129 | [M - •COOH]⁺ | •COOH (45 Da) |
| 102 | [M - •COOH - HCN]⁺ | •COOH + HCN (72 Da) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The spectrum is dominated by features of the carboxylic acid and the aromatic quinoxaline core.
Key expected absorption bands include:
A very broad O-H stretching band for the hydrogen-bonded carboxylic acid, typically appearing in the region of 2500-3300 cm⁻¹. mdpi.com
A strong, sharp C=O stretching vibration from the carbonyl group of the carboxylic acid, generally observed between 1700 and 1735 cm⁻¹. mdpi.com
C=N and C=C stretching vibrations from the quinoxaline aromatic rings, which appear in the 1400-1630 cm⁻¹ region. ekb.egscialert.net
Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. scialert.net
C-H out-of-plane bending vibrations for the substituted aromatic system appear in the 700-900 cm⁻¹ region, and the pattern can give clues about the substitution on the rings. scialert.net
| Characteristic Infrared Absorption Bands for this compound | |
|---|---|
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H stretch (Carboxylic acid dimer) | 2500 - 3300 (very broad) |
| C-H stretch (Aromatic) | 3000 - 3100 |
| C=O stretch (Carboxylic acid) | 1700 - 1735 (strong) |
| C=N / C=C stretch (Aromatic ring) | 1400 - 1630 (multiple bands) |
| C-H bend (Aromatic, out-of-plane) | 700 - 900 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information by determining the precise spatial arrangement of atoms in a single crystal. This technique can confirm the planarity of the quinoxaline ring system and detail the bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.
While the full single-crystal X-ray diffraction data for the parent this compound is not widely published in the surveyed literature, the technique has been successfully applied to numerous quinoxaline derivatives, including substituted quinoxaline-2-carboxylic acids and pyrrolo[1,2-a]quinoxalines. nih.govconicet.gov.ar In these related structures, crystallography has been essential for confirming the molecular geometry, determining the conformation of substituents, and understanding the packing arrangements in the crystal lattice, which are often governed by hydrogen bonds and π–π stacking interactions. conicet.gov.aracademie-sciences.fr For this compound, it is expected that the molecules would form hydrogen-bonded dimers in the solid state through their carboxylic acid groups.
| Typical X-ray Crystallography Data Points | |
|---|---|
| Parameter | Description |
| Crystal System | Defines the symmetry of the unit cell (e.g., Monoclinic, Triclinic). |
| Space Group | Describes the symmetry operations within the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles that define the repeating unit of the crystal. |
| Bond Lengths (Å) | The distances between the nuclei of bonded atoms. |
| Bond Angles (°) | The angles formed between three connected atoms. |
| Intermolecular Interactions | Details of hydrogen bonding and π-π stacking. |
Computational Chemistry and Electronic Structure Studies
Density Functional Theory (DFT) Calculations
DFT has become an indispensable tool in computational chemistry for predicting the molecular and electronic properties of chemical systems. By calculating the electron density, DFT methods can elucidate the fundamental characteristics of a molecule like quinoxaline-5-carboxylic acid, offering insights into its stability, reactivity, and potential interactions. Standard functionals, such as B3LYP, paired with basis sets like 6-31+G* or 6-311++G(d,p), are commonly employed to perform these calculations, providing a balance between accuracy and computational cost researchgate.netnih.govscirp.org.
Prediction of Frontier Molecular Orbitals (HOMO-LUMO Energies and Localization)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
For quinoxaline (B1680401) derivatives, the localization of these orbitals is well-characterized. The HOMO is typically distributed over the electron-rich benzene (B151609) portion of the quinoxaline core, whereas the electron-deficient pyrazine (B50134) ring, often in conjunction with acceptor substituents, primarily hosts the LUMO nih.govmdpi.com. In this compound, the HOMO is expected to be localized on the fused benzene ring, while the LUMO would be centered on the pyrazine ring and the electron-withdrawing carboxylic acid group.
While specific DFT calculations for this compound are not widely published, data from related dicyanopyrazinoquinoxaline derivatives illustrate the typical energy ranges. These calculations, performed at the B3LYP/6-31+G* level of theory, provide a valuable reference for the expected electronic landscape of similar structures nih.gov.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Quinoxaline Derivative (Note: Data for dicyanopyrazino[2,3-b]quinoxaline (DCPQ), not this compound)
| Compound | HOMO (eV) | LUMO (eV) | Source |
|---|---|---|---|
| Dicyanopyrazino[2,3-b]quinoxaline | -6.95 | -4.14 | nih.gov |
Elucidation of Electronic Properties (Energy Gap, Chemical Hardness, Electrophilicity Index)
From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the electronic properties of a molecule.
Energy Gap (ΔE): Calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO), the energy gap is a crucial indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity scirp.org.
Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. It is calculated as half the energy gap (η = (ELUMO - EHOMO) / 2). Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."
Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. It is defined using the electronic chemical potential (μ) and chemical hardness (η), where μ ≈ (EHOMO + ELUMO) / 2 and ω = μ² / 2η.
These parameters are fundamental in rationalizing the behavior of molecules in chemical reactions. For instance, the analysis of these descriptors is vital in fields like corrosion inhibition, where they help predict the interaction between an inhibitor molecule and a metal surface.
Table 2: Illustrative Electronic Properties for a Related Quinoxaline Derivative (Note: Data for dicyanopyrazino[2,3-b]quinoxaline (DCPQ), not this compound)
| Parameter | Value | Source |
|---|---|---|
| Energy Gap (ΔE) | 2.81 eV | nih.gov |
| Chemical Hardness (η) | 1.405 eV | Calculated from nih.gov |
| Electrophilicity Index (ω) | 11.05 eV | Calculated from nih.gov |
Correlation between Electronic Parameters and Reactivity/Activity
The electronic properties calculated via DFT are not merely theoretical constructs; they often correlate directly with a molecule's observed reactivity and biological activity. For this compound, designated Qx28 in several studies, a clear structure-activity relationship has been established in the context of otoprotection (protection of ear hair cells).
Screening of a library of 68 quinoxaline derivatives revealed that this compound is a top candidate for providing robust protection against hair cell damage induced by both aminoglycosides and the chemotherapy drug cisplatin (B142131) nih.gov. The position of the carboxylic acid group is critical to this activity. The isomer quinoxaline-6-carboxylic acid (Qx66) showed significantly reduced or no protective effect, highlighting that the specific electronic and steric effects imparted by the substituent at the 5-position are crucial for its biological function nih.gov. This suggests that the electronic distribution and the ability of the carboxylic acid at this specific position to interact with biological targets, potentially through hydrogen bonding or by modulating the NF-κB signaling pathway, are key to its efficacy .
Furthermore, in enzymatic reactions, this compound was found to be a very poor substrate for the enzyme flavin-dependent phenazine-1-carboxylic acid decarboxylase, with only 0.1% of the compound undergoing a reaction. This low reactivity in a specific biochemical context is a direct consequence of its inherent electronic structure and stability umich.edu.
Tautomerization Energetics and Stability Prediction
Tautomerization, the migration of a proton accompanied by a switch of a single and adjacent double bond, is a critical aspect of the stability of many heterocyclic compounds. DFT calculations are highly effective at predicting the relative energies of different tautomers and the energy barriers for their interconversion.
In studies related to redox flow batteries, the stability of quinoxaline derivatives in their reduced state is paramount. Tautomerization of the reduced form is a primary degradation pathway. DFT modeling has been used to calculate the free energy of tautomerization for various quinoxaline derivatives umich.edu. While a specific value for this compound (5QUIC) was not explicitly detailed in the final results, the study established trends based on substituent effects. For the related 5,8-quinoxalinedicarboxylic acid (5,8-QUIDC), the tautomerization free energy was calculated to be +11.5 kcal/mol, indicating a high resistance to this degradation pathway. This resistance is attributed to the formation of hydrogen bonds that stabilize the desired form. It is inferred that this compound would also exhibit significant stability against tautomerization, a key factor in its chemical properties umich.edu.
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and predicting photophysical properties, such as UV-visible absorption spectra.
Prediction of Absorption Spectra and Excited States
TD-DFT calculations can predict the electronic absorption spectra of molecules by computing the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands mdpi.com.
For quinoxaline-based systems, the absorption spectra are often characterized by intramolecular charge-transfer (ICT) transitions. These transitions involve the promotion of an electron from the HOMO, typically located on an electron-donor part of the molecule, to the LUMO, located on an electron-acceptor part. In this compound, this would correspond to a transition from the benzene ring to the pyrazine-carboxylic acid system.
Calculations on related quinoxaline-fused systems have successfully predicted their absorption maxima (λmax). For example, TD-DFT calculations for a quinoxaline-fused cyclopenta[cd]azulene (B14757204) predicted the lowest energy transition at 638 nm, which was ascribed to the HOMO-LUMO transition mdpi.com. For various dye-sensitized solar cell applications, TD-DFT has been used to predict absorption peaks for different quinoxaline derivatives, with calculated λmax values ranging from 463 nm to 507 nm, corresponding to the primary HOMO→LUMO transition nih.gov. These studies validate the utility of TD-DFT in understanding the photophysical behavior of the quinoxaline scaffold.
Molecular Modeling Approaches in Mechanistic Studies
Computational chemistry and molecular modeling serve as indispensable tools for elucidating the mechanistic pathways through which this compound and its derivatives exert their biological effects. These in silico methods provide a molecular-level understanding that complements experimental findings, guiding the rational design of new, more potent compounds. Key computational approaches include molecular docking to predict binding affinities with biological targets, Density Functional Theory (DFT) to understand electronic properties and reactivity, and quantitative structure-activity relationship (QSAR) studies to correlate molecular features with biological activity.
Elucidating Structure-Activity Relationships (SAR): A crucial aspect of mechanistic studies is understanding how the specific arrangement of functional groups affects a molecule's activity. For this compound, its otoprotective (hearing protection) properties are highly dependent on the location of the carboxylic acid group. Experimental screening of a library of quinoxaline derivatives revealed that placing the carboxylic acid at the 5-position (Qx28) resulted in a compound that could protect hair cells from damage induced by both aminoglycosides and cisplatin. In contrast, the isomeric quinoxaline-6-carboxylic acid showed little to no protective effect. This highlights the critical role of the substituent's position in defining the molecule's interaction with its biological target, a finding that can be further explored and rationalized using molecular modeling techniques. The mechanism for this protection is believed to involve the direct counteraction of the ototoxin's action, potentially through the inhibition of the NF-κB canonical pathway.
Molecular Docking and Target Identification: Molecular docking is a primary computational tool used to predict the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. This method helps to understand the binding mode and affinity, providing insights into the mechanism of action. While specific docking studies on this compound are not extensively detailed in the literature, numerous studies on related quinoxaline derivatives demonstrate the power of this approach.
For instance, molecular docking has been employed to:
Identify potential binding interactions of quinoxaline derivatives with the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy.
Explore the binding of quinoxaline-based inhibitors to the mycobacterial enzyme decaprenylphosphoryl-beta-D-ribose oxidase (DprE1), a target for new antitubercular drugs.
Investigate the inhibition of acetylcholinesterase by quinoxaline analogues, where modeling revealed key π–π stacking interactions with tryptophan residues in the enzyme's active site.
Evaluate the binding affinity of quinoxaline derivatives towards the main protease of SARS-CoV-2, identifying potential antiviral agents.
These studies collectively show how modeling can rationalize the activity of quinoxaline compounds and guide the design of derivatives with improved affinity for their biological targets.
Density Functional Theory (DFT) and Reactivity: DFT calculations are used to investigate the electronic structure, geometry, and reactivity of molecules. Such studies can explain reaction mechanisms and predict properties like corrosion inhibition or the performance of dye-sensitized solar cells. For example, DFT has been used to model the interaction between quinoxaline derivatives and copper surfaces to understand their mechanism as corrosion inhibitors. These studies calculate molecular reactivity parameters that can be correlated with experimentally observed inhibition efficiencies through QSAR.
Interactive Data Tables
Below are tables summarizing key computational and physical data for this compound.
Coordination Chemistry and Metal Complexation
Quinoxaline-5-carboxylic Acid as a Ligand in Metal Complexes
This compound acts as a versatile ligand, primarily coordinating to metal centers through the nitrogen atoms of the quinoxaline (B1680401) ring and the oxygen atoms of the carboxylate group. The specific coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other coordinating ligands. This adaptability allows for the formation of a wide range of coordination compounds, from simple mononuclear complexes to intricate polynuclear and supramolecular structures. isca.meisca.in
The presence of both a heterocyclic ring system and a carboxylic acid group imparts a "hybrid" character to the ligand, enabling it to bridge multiple metal centers and facilitate the construction of higher-dimensional networks. The nitrogen atoms of the quinoxaline ring typically act as Lewis bases, donating their lone pair of electrons to the metal ion. Simultaneously, the carboxylate group can coordinate in a monodentate, bidentate (chelating or bridging) fashion. This multi-functionality is a key factor in its utility in coordination chemistry. isca.in While extensive research has been conducted on various quinoxaline derivatives, the principles of their coordination behavior provide a strong foundation for understanding the complexation of this compound. tandfonline.comresearchgate.net
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound typically involves the reaction of a soluble metal salt with the ligand in a suitable solvent system. The choice of solvent, temperature, and pH can significantly influence the stoichiometry and structure of the resulting complex. Common transition metals used include those from the first row, such as manganese, cobalt, nickel, copper, and zinc, as well as second and third-row transition metals. researchgate.netnih.gov
Characterization of these complexes is carried out using a suite of spectroscopic and analytical techniques to elucidate their structure and properties.
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the carboxylate group to the metal ion. A shift in the characteristic carbonyl stretching frequency (νC=O) of the carboxylic acid upon complexation provides evidence of its involvement in bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the protons and carbons of the quinoxaline ring and the carboxylate group upon coordination can provide insights into the binding mode.
UV-Visible (UV-Vis) Spectroscopy: This technique is employed to study the electronic transitions within the complexes, including ligand-to-metal and metal-to-ligand charge transfer bands, which are often responsible for their color.
Elemental Analysis: This method is used to determine the empirical formula of the synthesized complexes, confirming their stoichiometry.
Magnetic Susceptibility Measurements: For paramagnetic complexes, magnetic susceptibility measurements help in determining the oxidation state and spin state of the metal ion.
The data obtained from these techniques collectively provide a comprehensive understanding of the synthesized metal complexes. researchgate.netnih.gov
| Characterization Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Confirmation of carboxylate coordination |
| Nuclear Magnetic Resonance (NMR) | Structural information of diamagnetic complexes |
| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions and color |
| X-ray Crystallography | Definitive solid-state structure |
| Elemental Analysis | Empirical formula and stoichiometry |
| Magnetic Susceptibility | Oxidation and spin state of paramagnetic metals |
Supramolecular Assembly and Metal-Organic Frameworks (MOFs) involving this compound
The ability of this compound to act as a bridging ligand makes it an excellent candidate for the construction of supramolecular assemblies and Metal-Organic Frameworks (MOFs). nih.govresearchgate.net Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to organize molecules into well-defined architectures. nih.govacs.orgmdpi.com The nitrogen atoms and the carboxylic acid group of this compound can participate in hydrogen bonding, while the aromatic quinoxaline ring can engage in π-π stacking interactions, leading to the formation of extended networks. researchgate.net
In the context of MOFs, this compound can serve as an organic linker, connecting metal ions or metal clusters to form porous, crystalline materials. uned.esresearchgate.net The synthesis of such MOFs often involves solvothermal or hydrothermal methods, where the metal salt and the ligand are heated in a sealed vessel. The resulting MOFs can exhibit a variety of topologies and pore sizes, depending on the coordination geometry of the metal ion and the connectivity of the ligand. acs.org The incorporation of the quinoxaline moiety into the MOF structure can impart interesting photophysical or redox properties to the material. For instance, MOFs constructed from quinoxaline carboxylic acid ligands have been shown to exhibit photochromism, where their color changes upon exposure to light due to photoinduced electron transfer. nih.govacs.org
The general procedure for synthesizing these MOFs involves the hydrolysis of ester precursors to obtain the quinoxaline carboxylic acid ligand, which is then reacted with a metal salt under appropriate conditions. nih.govacs.org The resulting frameworks are then characterized by techniques such as powder X-ray diffraction (PXRD) to confirm their crystallinity and phase purity.
Electronic and Electrochemical Behavior of this compound Metal Complexes
The electronic and electrochemical properties of metal complexes of this compound are of significant interest due to the redox-active nature of the quinoxaline ring. The electronic absorption spectra of these complexes typically display intraligand π-π* transitions and, in many cases, metal-to-ligand charge transfer (MLCT) bands. isca.me The position and intensity of these bands can be tuned by changing the metal ion or by modifying the substituents on the quinoxaline ring.
Cyclic voltammetry is a powerful technique used to probe the redox behavior of these complexes. nih.gov Quinoxaline-containing ligands can undergo reversible or quasi-reversible reduction processes corresponding to the acceptance of electrons into their π* orbitals. When coordinated to a metal ion, the redox potentials of both the ligand and the metal can be altered. The cyclic voltammograms of these complexes can reveal information about the stability of different oxidation states and the electronic communication between the metal center and the ligand. isca.meresearchgate.netresearchgate.net The electrochemical properties are crucial for potential applications in areas such as catalysis, sensing, and molecular electronics. yok.gov.tr
Materials Science Applications
Incorporation into Conjugated Polymers for Advanced Materials
Quinoxaline-5-carboxylic acid and its derivatives are integral components in the development of conjugated polymers, which are organic polymers that possess a backbone of alternating single and double bonds, leading to delocalized π-electrons. This structure is the basis for their unique electronic and optical properties.
In the design of donor-acceptor (D-A) type conjugated polymers, quinoxaline (B1680401) moieties, including those functionalized with a carboxylic acid, serve as an efficient electron-withdrawing unit. smolecule.comrsc.orgresearchgate.netacs.orgjku.at This is attributed to the electron-deficient nature of the two nitrogen atoms in the pyrazine (B50134) ring. rsc.orgacs.org By pairing these electron-accepting quinoxaline units with electron-donating (donor) units within the polymer chain, an intramolecular charge transfer (ICT) can be established. frontiersin.org This D-A architecture is fundamental to tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the material's band gap and its performance in various applications. rsc.orgrsc.org
The incorporation of quinoxaline units can lead to polymers with:
Narrow Band Gaps: The ICT between donor and acceptor units can lower the energy required to excite an electron, resulting in a smaller band gap and absorption of light at longer wavelengths. frontiersin.org
High Charge Carrier Mobility: The planar and rigid structure of the quinoxaline unit can facilitate dense and ordered packing of the polymer chains, which is crucial for efficient charge transport. researchgate.net
For instance, quinoxaline-based D-A copolymers have been successfully utilized as hole-transporting materials (HTMs) in perovskite solar cells, demonstrating the effectiveness of this design strategy. researchgate.net Furthermore, the ability to modify the quinoxaline unit at multiple positions allows for fine-tuning of the polymer's electrochemical and film-forming properties. researchgate.net
Applications in Optoelectronic Devices
The unique properties of materials derived from this compound make them suitable for a range of optoelectronic devices, where the interaction of light and electricity is central.
Quinoxaline derivatives are employed in the fabrication of OLEDs, which are devices that emit light when an electric current is passed through them. These derivatives can function as hole-transporting layers, host or guest materials in the emissive layer, or electron-transporting layers. google.com Their rigidity and luminescence contribute to increased glass transition temperatures and better thermal stability of the OLED device. google.com
In some OLED designs, quinoxaline-based materials have been used to create red phosphorescent emitters and have shown potential in developing thermally activated delayed fluorescence (TADF) materials, which are a promising next generation of emitters. rsc.orgacs.org For example, one study reported that a columnar liquid crystalline material based on a quinoxaline derivative was used as a single emissive material or as a dopant in a host material, resulting in bright green emission and high efficiency. researchgate.net
The ability of quinoxaline-based polymers to act as either n-type (electron-transporting) or p-type (hole-transporting) semiconductors, or even exhibit ambipolar behavior, makes them valuable in organic electronics. acs.orgnih.gov The electron-deficient nature of the quinoxaline core makes it a suitable building block for n-type materials. acs.org
Donor-acceptor polymers incorporating quinoxaline have been designed for use in organic field-effect transistors (OFETs). frontiersin.org For example, a D-A polymer, PQ1, was synthesized using quinoxaline as the electron-deficient unit and indacenodithiophene (IDT) as the electron-rich unit. This polymer exhibited a strong intramolecular charge transfer effect, which is beneficial for charge transport within a single molecule. frontiersin.org
This compound and its derivatives have been extensively investigated for their use in various types of solar cells, which convert light energy into electrical energy.
In Dye-Sensitized Solar Cells (DSSCs) , the carboxylic acid group of quinoxaline-based dyes serves as a crucial anchoring group, binding the dye to the surface of a semiconductor, typically titanium dioxide (TiO2). mdpi.comnih.gov The quinoxaline unit often acts as a π-bridge or an auxiliary acceptor in the dye's molecular structure, facilitating intramolecular charge transfer and influencing the dye's light-harvesting capabilities. rsc.orgmdpi.com Researchers have designed and synthesized various quinoxaline-based dyes with different donor and acceptor units to optimize their photophysical and electrochemical properties for improved DSSC efficiency. rsc.orgacs.orgacs.org For example, a DQ5 sensitized solar cell achieved a power conversion efficiency of 7.12% under standard solar light conditions. acs.org
In Organic Solar Cells (OSCs) , quinoxaline-based conjugated polymers are used as donor materials in the bulk-heterojunction active layer. jku.atrsc.orgacs.org The electron-withdrawing nature of the quinoxaline unit helps to lower the HOMO energy level of the polymer, which can lead to a higher open-circuit voltage (Voc) in the solar cell device. jku.atacs.org For instance, a polymer solar cell based on the PIDTT-Qx polymer achieved a power conversion efficiency of 4.54% with a high Voc of 0.92 V. jku.at Quinoxaline-based materials have also been explored as acceptors in OSCs, showing potential for reducing energy loss and improving charge generation and transport. rsc.org
The performance of some quinoxaline-based materials in photovoltaic devices is summarized in the table below:
| Device Type | Material | Key Feature | Performance Metric | Value |
| DSSC | DQ5 | Rigid DPQ-based organic dye | Power Conversion Efficiency (PCE) | 7.12% acs.org |
| p-DSSC | BQI | Carboxylic acid anchoring group | Power Conversion Efficiency (PCE) | 0.20% nih.gov |
| OSC | PIDTT-Qx | Multiple electron-withdrawing moieties | Power Conversion Efficiency (PCE) | 4.54% jku.at |
| OSC | P3:IDIC | Wide-band-gap polymer donor | Power Conversion Efficiency (PCE) | 9.7% acs.org |
| OSC | PQCQx | Soluble poly[quinacridone-alt-quinoxaline] | Power Conversion Efficiency (PCE) | 3.6% rsc.org |
Electrochromic materials can change their color in response to an applied electrical voltage. Quinoxaline-based polymers have been investigated for their potential in electrochromic devices. researchgate.netsioc-journal.cn Donor-acceptor type polymers incorporating quinoxaline units can exhibit multi-color electrochromism, switching between different colored states upon oxidation and reduction. sioc-journal.cn For example, polymers based on triphenylamine (B166846) (donor) and quinoxaline (acceptor) have been synthesized and shown to have distinct color changes, making them promising for applications such as smart windows and displays. sioc-journal.cn
Biological and Medicinal Chemistry Research
General Therapeutic Potential and Role in Drug Discovery
Quinoxaline-5-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of therapeutic applications, making them a cornerstone in medicinal chemistry and drug discovery. The foundational quinoxaline (B1680401) structure, which consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is considered a "privileged scaffold". This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. researchgate.net This structural motif is a key component in numerous synthetic and naturally occurring bioactive compounds, including some that have advanced to clinical use. researchgate.net
The versatility of the quinoxaline core allows for extensive chemical modifications, enabling the synthesis of large libraries of derivatives with fine-tuned biological profiles. core.ac.uk These modifications can enhance potency, selectivity, and pharmacokinetic properties. As a result, quinoxaline derivatives have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. core.ac.uktandfonline.com The carboxylic acid group at the 5-position, in particular, serves as a valuable synthetic handle for creating a variety of derivatives such as esters and amides, further expanding the chemical space for developing novel therapeutics. chemimpex.com The continued research into this compound and its analogues underscores their significant potential in the ongoing quest for new and effective medicines. core.ac.ukchemimpex.com
Specific Biological Activities and Pharmacological Profiles
Otoprotective Efficacy (e.g., against Aminoglycoside and Cisplatin (B142131) Ototoxicity)
This compound has demonstrated significant potential as an otoprotective agent, offering protection against hearing loss induced by certain medications, a condition known as ototoxicity. nih.govnih.gov Research has particularly focused on its ability to counteract the damaging effects of aminoglycoside antibiotics and the chemotherapeutic drug cisplatin on the delicate sensory hair cells of the inner ear. nih.govnih.govcloudfront.net
Studies have shown that this compound, identified as Qx28 in some research, provides robust protection against hair cell death induced by both aminoglycosides (like neomycin and gentamicin) and cisplatin in zebrafish and mouse cochlear explants. nih.govnih.govcloudfront.net Notably, this protection is achieved without interfering with the antibacterial efficacy of the aminoglycosides. nih.govnih.govcloudfront.net This suggests that it acts by directly counteracting the toxic mechanisms of these drugs within the hair cells, rather than by simply blocking their entry. nih.govnih.govcloudfront.net The presence of the carboxylic acid group at position 5 of the quinoxaline core has been identified as a crucial chemical feature for this otoprotective activity. nih.govcloudfront.net In comparison, a similar compound with the carboxylic acid at position 6 showed significantly less or no protective effect. cloudfront.net
The otoprotective effects of this compound are mediated, at least in part, through the modulation of specific intracellular signaling pathways, with the nuclear factor-kappa B (NF-κB) pathway being a key target. nih.govnih.gov The NF-κB pathway is a critical regulator of cellular responses to stress, inflammation, and apoptosis (programmed cell death). researchgate.net
In the context of ototoxicity, exposure to drugs like cisplatin can trigger the activation of the NF-κB pathway in the inner ear, leading to inflammation and ultimately, the death of sensory hair cells. researchgate.net Research has shown that this compound (Qx28) can protect these hair cells by blocking the activation of the canonical NF-κB pathway. nih.govnih.gov This inhibitory action on the NF-κB pathway is a key molecular mechanism underlying its otoprotective efficacy against different ototoxic agents. nih.govnih.govresearchgate.net
Anticancer and Antitumor Properties
The quinoxaline scaffold is a well-established platform for the development of novel anticancer agents. nih.govontosight.aisapub.org this compound and its derivatives have demonstrated notable antitumor properties against a variety of cancer cell lines. mdpi.com The planar nature of the quinoxaline ring system allows it to intercalate with DNA, a mechanism that can disrupt DNA replication and transcription in rapidly dividing cancer cells, ultimately leading to cell death. ontosight.ai The versatility of the quinoxaline structure allows for the introduction of various substituents, which can enhance the compound's interaction with specific molecular targets within cancer cells, thereby improving its potency and selectivity. nih.gov
Numerous studies have reported the synthesis and evaluation of quinoxaline derivatives, revealing their cytotoxic activity against human cancer cell lines, including those of the colon, liver, and breast. nih.gov The presence of a carboxylic acid group on the quinoxaline ring has been shown to be important for potent antitumor activity in certain derivatives. mdpi.com
The anticancer effects of quinoxaline derivatives are multifaceted and can be attributed to several mechanisms of action.
Topoisomerase Inhibition: Some quinoxaline compounds function as topoisomerase inhibitors. ontosight.ai These enzymes are vital for managing the topological stress of DNA during replication. By inhibiting topoisomerases, these derivatives can cause an accumulation of DNA strand breaks, leading to cell cycle arrest and apoptosis. ontosight.ai
Apoptosis Induction: Quinoxaline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net This can occur through the activation of caspases and the modulation of the Bcl-2 family of proteins, which are key regulators of the apoptotic process. For instance, some quinoxaline-containing peptides have been observed to induce apoptosis in HeLa cells. nih.gov
Tubulin Polymerization Inhibition: Certain quinoxaline derivatives exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization. researchgate.netresearchgate.netnih.gov Microtubules are essential for cell division, and their disruption leads to cell cycle arrest in the G2/M phase, preventing cancer cell proliferation. researchgate.netresearchgate.net Some derivatives have shown potent inhibition of tubulin polymerization with IC50 values in the low micromolar range. researchgate.net
Table 1: Anticancer Mechanisms of Quinoxaline Derivatives
| Mechanism of Action | Description | Key Molecular Targets |
|---|---|---|
| Topoisomerase Inhibition | Interferes with enzymes that manage DNA structure, leading to DNA damage and cell death. | Topoisomerase I & II |
| Apoptosis Induction | Triggers programmed cell death in cancer cells. | Caspases, Bcl-2 family proteins |
| Tubulin Polymerization Inhibition | Disrupts the formation of microtubules, which are essential for cell division, causing cell cycle arrest. | Tubulin |
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral, Antitubercular)
This compound and its derivatives constitute a versatile class of compounds with a broad spectrum of antimicrobial activity. core.ac.uksapub.orgresearchgate.netresearchgate.net They have shown efficacy against a range of pathogens, including bacteria, fungi, viruses, and the causative agent of tuberculosis, Mycobacterium tuberculosis. core.ac.ukresearchgate.netnih.govsemanticscholar.org
The antibacterial and antifungal properties of quinoxaline derivatives have been extensively documented. mdpi.comnih.govnih.gov They have demonstrated activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, as well as various fungal species like Aspergillus niger and Candida albicans. mdpi.comresearchgate.netnih.gov In the context of viral infections, quinoxaline derivatives have also been explored for their antiviral potential. researchgate.netnih.gov
Furthermore, with the rise of drug-resistant tuberculosis, there is a pressing need for new therapeutic agents. Quinoxaline derivatives have emerged as a promising scaffold for the development of novel antitubercular drugs. semanticscholar.orgnih.govsioc-journal.cn Some derivatives have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. core.ac.uksemanticscholar.orgnih.gov
Table 2: Antimicrobial Spectrum of Quinoxaline Derivatives
| Antimicrobial Activity | Pathogen Examples |
|---|---|
| Antibacterial | Staphylococcus aureus, Escherichia coli |
| Antifungal | Aspergillus niger, Candida albicans |
| Antiviral | Various viruses |
| Antitubercular | Mycobacterium tuberculosis |
Anti-inflammatory Potential
The quinoxaline framework is recognized as a "privileged structure" in drug discovery, and its derivatives have demonstrated notable anti-inflammatory properties. Quinoxaline itself is considered a nonsteroidal anti-inflammatory compound. Research has explored derivatives of this compound for their potential to treat inflammatory conditions. One key mechanism of action involves the inhibition of the CXCR5 receptor. For instance, this compound has been utilized as a starting material in the synthesis of compounds that act as CXCR5 inhibitors, which are under investigation for treating inflammatory diseases such as rheumatoid arthritis. nih.gov
The anti-inflammatory effects of some quinoxaline derivatives are also linked to the modulation of the nuclear factor-kappa B (NF-κB) pathway, a crucial regulator of inflammatory and immune responses. By inhibiting this pathway, these compounds can suppress the production of pro-inflammatory cytokines and chemokines. Furthermore, complex derivatives synthesized from this compound have been noted for their anti-inflammatory properties, underscoring the parent molecule's importance as a building block for new anti-inflammatory drugs. wisdomlib.orgnih.govsrikvcpharmacy.com
Other Bioactivities (e.g., Antidiabetic, Anticonvulsant, Antidepressant, Anthelmintic, Analgesic)
Beyond its anti-inflammatory capabilities, the quinoxaline scaffold, and specifically derivatives of this compound, exhibits a broad array of other biological activities.
| Biological Activity | Research Findings |
| Otoprotective | This compound has been identified as a potent agent for protecting hair cells in the inner ear from damage induced by aminoglycoside antibiotics and the chemotherapy drug cisplatin. jchps.com It has shown approximately 50% more protection than the parent quinoxaline compound. |
| Anticonvulsant | Derivatives of quinoxaline are actively being investigated for their potential as anticonvulsant agents. |
| Antidepressant | The quinoxaline structure is a feature in compounds with antidepressant activity. |
| Analgesic | Certain derivatives, such as 3-Methyl-1,2,3,4-tetrahydro-quinoxaline-5-carboxylic acid, are being explored for their pain-relieving properties. |
| Antidiabetic | The therapeutic potential of quinoxaline derivatives extends to metabolic disorders, with some compounds showing antidiabetic effects. jchps.com |
| Anthelmintic | While direct studies on this compound are limited, various other quinoxaline derivatives have been reported to possess anthelmintic (anti-parasitic worm) activity. wisdomlib.org For example, dihydroquinoxalino[2,3-b]quinoxalines and quinoxaline-2,3-dione derivatives have shown effectiveness in this area. wisdomlib.org |
| Other Activities | The versatility of the quinoxaline scaffold is further demonstrated by its role in developing orexin (B13118510) receptor antagonists for conditions like obesity and sleep disorders, as well as bromodomain inhibitors for cancer therapy. |
Structure-Activity Relationship (SAR) Investigations
Influence of Carboxylic Acid Position and Substitution Patterns on Efficacy
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For quinoxaline-based agents, the position of the carboxylic acid group has been shown to be a critical determinant of biological efficacy.
A compelling example is seen in the otoprotective activity of quinoxaline carboxylic acids. A systematic screening of 68 quinoxaline derivatives revealed that This compound was the most effective derivative in protecting against drug-induced hearing loss. wisdomlib.org Comparative analysis showed that its isomers, quinoxaline-2-carboxylic acid and quinoxaline-6-carboxylic acid, provided marginal or no protection. wisdomlib.org This highlights that the placement of the carboxylic acid at position 5 is essential for this specific biological function. wisdomlib.org
Similarly, in the development of other bioactive agents, the C-3 carboxyl and C-4 oxo groups have been identified as essential pharmacophores for the activity of certain quinolone-related compounds.
Impact of Other Substituents on Biological Response
The biological activity of the this compound scaffold can be finely tuned by introducing various substituents onto the heterocyclic ring system. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.
Halogenation: The introduction of halogen atoms, such as fluorine or chlorine, can significantly enhance biological activity. For example, in a series of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides, the 6,7-dichloro and 6,7-difluoro derivatives were found to be the most potent cytotoxins.
Methyl Groups: The addition of methyl groups can alter the lipophilicity and bioavailability of the parent compound. In one study, adding a methyl group at the 2 or 3 position of this compound markedly improved reactivity in a decarboxylation reaction.
Amine Substituents: The type and position of amine substituents can have a profound effect on activity. For instance, in a series of quinoxaline 1,4-dioxides with trypanocidal activity, piperidine-substituted derivatives showed better efficacy. The location of a piperazine (B1678402) fragment, whether at position 6 or 7, also led to significant differences in antitubercular activity.
Ester and Amide Formation: Modifying the carboxylic acid group itself into esters or amides is a common strategy in drug design. The anti-tuberculosis activity of 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives was found to be dependent on the nature of the ester group. Similarly, converting the carboxylic acid to various N-substituted amides has been explored to create novel antitubercular agents.
This compound as a Pharmaceutical Scaffold and Intermediate
The inherent biological versatility and synthetic accessibility of the quinoxaline ring system establish it as a "privileged scaffold" in medicinal chemistry. This compound, in particular, serves as a key building block or intermediate in the synthesis of more complex and potent pharmaceutical agents.
Its value as a scaffold is demonstrated by its use in creating a diverse library of derivatives for screening against various diseases, including drug-induced hearing loss and cancer. The structure allows for systematic chemical modifications, enabling the exploration of structure-activity relationships and the optimization of drug candidates. wisdomlib.org
Design and Synthesis of Bioactive Derivatives
The design of new drugs often begins with a promising scaffold like this compound. Medicinal chemists use this core structure to synthesize libraries of related compounds with varied substituents. For example, to investigate otoprotective agents, a library of 68 quinoxaline derivatives was generated and screened, leading to the identification of this compound as a top candidate. wisdomlib.org
The synthesis of these derivatives often involves standard chemical transformations. The carboxylic acid group of this compound can be activated (e.g., with oxalyl chloride) and then reacted with various amines or alcohols to form a diverse range of amides and esters, respectively. This approach has been used to create novel compounds with potential antitubercular and anti-HIV activities. The parent compound itself can be synthesized from intermediates like quinoxaline-5-carboxaldehyde. This synthetic tractability, combined with its proven biological relevance, ensures that this compound will remain a valuable component in the toolkit of medicinal chemists for the foreseeable future.
Lead Optimization Strategies in Drug Development
Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound to produce a preclinical drug candidate. This iterative process involves synthesizing and testing analogs of the lead compound to improve its potency, selectivity, pharmacokinetic profile, and reduce its toxicity. For the chemical compound this compound, various lead optimization strategies have been employed to develop derivatives with enhanced therapeutic potential for a range of diseases.
Structure-Activity Relationship (SAR) Studies
A fundamental strategy in lead optimization is the systematic investigation of the structure-activity relationship (SAR). This involves modifying the chemical structure of the lead compound and assessing the impact of these changes on its biological activity.
In the development of otoprotective agents, this compound, also identified as Qx28, emerged as a highly promising lead compound for preventing drug-induced hearing loss. nih.gov A library of 68 quinoxaline derivatives was synthesized and screened to protect against aminoglycoside-induced hair cell damage in zebrafish. nih.gov This screening identified Qx28 as a top candidate, offering significant protection. nih.gov
The crucial role of the carboxylic acid group at the 5-position of the quinoxaline core was established through comparative analysis. nih.gov Derivatives with the carboxylic acid group at other positions, such as quinoxaline-6-carboxylic acid (Qx66), demonstrated significantly reduced or no protective effect. nih.gov This highlights the positional importance of this functional group for the observed biological activity. Further modifications explored the inclusion of various substituents at different positions on the quinoxaline ring to enhance properties like lipophilicity and bioavailability. nih.gov For instance, the introduction of methyl groups was aimed at increasing lipophilicity, while halogens, methyl-esters, carboxamides, and hydroxyl groups were incorporated to evaluate steric and electronic effects on the quinoxaline scaffold. nih.gov Surprisingly, derivatives with methyl or halo substitutions did not show improved activity over the parent quinoxaline compound in this particular study. nih.gov
The following table summarizes the key findings from the SAR studies on quinoxaline derivatives for otoprotection:
| Compound ID | Base Structure | Modification | Key Finding |
| Qx28 | Quinoxaline | Carboxylic acid at position 5 | Top-hit candidate with excellent protection against aminoglycoside-induced hair cell loss. nih.gov |
| Qx66 | Quinoxaline | Carboxylic acid at position 6 | Showed marginal or no protection, indicating the critical importance of the substituent's position. nih.gov |
| Qx22, Qx34 | Quinoxaline | Unspecified modifications | Performed better than quinoxaline against neomycin-induced ototoxicity. nih.gov |
| Qx44 | Quinoxaline | Unspecified modification | Showed one of the best results against long-term gentamicin (B1671437) ototoxicity. nih.gov |
| - | Quinoxaline | Methyl or halo substitution | Did not improve the otoprotective activity of quinoxaline. nih.gov |
This table is based on data from a study on quinoxaline derivatives for protection against iatrogenically induced hearing loss. nih.gov
In the context of anticancer drug development, SAR studies on quinoxaline derivatives have revealed other important structural features. For instance, in a series of novel arylfluoroquinolones with a more complex fused ring system based on the quinoxaline scaffold, the in vitro antibacterial potency was found to be greatest with specific substitutions. researchgate.net While not directly on this compound itself, these studies on related structures show that a fluorine atom at the 6-position, substituted amino groups at the 7-position, and particular substituted phenyl groups at the 1-position were crucial for high potency. researchgate.net
Modification of the Carboxylic Acid Group
The carboxylic acid group is a common feature in many drug molecules, often contributing to target binding and water solubility. However, it can also lead to poor oral bioavailability due to its ionization at physiological pH. A common lead optimization strategy is to modify the carboxylic acid group to improve pharmacokinetic properties.
In the development of potent angiotensin II receptor antagonists based on the quinoxaline scaffold, the conversion of the carboxylic acid function to a double ester prodrug was investigated. nih.govscispace.com This modification resulted in an improvement in the oral activity of the compound. nih.govscispace.com This strategy, known as prodrug formation, allows the drug to be absorbed in its inactive ester form, which is then hydrolyzed by esterase enzymes in the body to release the active carboxylic acid-containing drug at the site of action or in systemic circulation.
Enhancing Potency and Selectivity
Lead optimization also focuses on enhancing the potency (the concentration of the drug required to produce a specific effect) and selectivity (the drug's ability to act on a specific target without affecting others) of the lead compound.
In the case of the otoprotective agent Qx28 (this compound), it was found to be significantly more potent and efficacious than the parent quinoxaline compound. nih.gov It provided protection at concentrations approximately 100,000 times lower than quinoxaline and resulted in less hair cell loss. nih.gov This demonstrates a successful lead optimization where the addition of a single functional group dramatically improved the desired biological activity.
Further research into quinoxaline derivatives has led to the development of compounds with dual inhibitory roles. For example, novel quinoxaline derivatives have been synthesized and evaluated as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), both of which are important targets in cancer therapy. rsc.org This multi-target approach is an advanced lead optimization strategy that can lead to more effective anticancer agents with potentially reduced resistance development.
The following table presents data on the inhibitory activity of selected quinoxaline derivatives against EGFR and COX-2:
| Compound | Target | IC₅₀ (µM) |
| 4a | EGFR | 0.3 |
| COX-1 | >100 | |
| COX-2 | 0.15 | |
| 5 | EGFR | 0.9 |
| COX-1 | >100 | |
| COX-2 | 0.28 | |
| 11 | EGFR | 0.6 |
| COX-1 | >100 | |
| COX-2 | 0.11 | |
| 13 | EGFR | 0.4 |
| COX-1 | >100 | |
| COX-2 | 0.09 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data is from a study on novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors. rsc.org
Agrochemical Research Applications
Intermediate in Herbicide Development
Quinoxaline-5-carboxylic acid serves as a crucial intermediate in the synthesis of new herbicidal compounds. chemimpex.com The carboxylic acid group provides a reactive handle for chemists to build more complex molecules with specific biological targets. Carboxylic acids and their derivatives have been instrumental in the development of herbicides over the past 70 years, targeting a wide array of biosynthetic pathways in weeds. nih.govresearchgate.net
A notable area of research is the development of p-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a proven target in herbicide research. hep.com.cnaliyuncs.com Scientists have successfully used a quinoxaline (B1680401) carboxylic acid scaffold to design and synthesize novel triketone-quinoxaline hybrids that demonstrate potent HPPD inhibitory activity. hep.com.cn
In one such study, researchers synthesized a series of novel triketone-quinoxaline compounds designed to inhibit the Arabidopsis thaliana HPPD enzyme (AtHPPD). hep.com.cn The synthetic process began with 4-amino-3-nitrobenzoic acid and, through several steps, formed a key intermediate, 8-bromo-2,3-dimethylquinoxaline-6-carboxylic acid. hep.com.cn While this specific example uses the 6-carboxylic acid isomer, the synthetic principles and the role of the quinoxaline carboxylic acid core as a foundational structure are directly relevant to the potential of this compound in similar applications. This intermediate was then further modified to produce the final herbicidal compounds. hep.com.cnaliyuncs.com
The enzyme inhibition assays revealed that these synthesized derivatives have significant inhibitory capabilities against AtHPPD, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme activity) in the micromolar range. hep.com.cn
Table 1: Research Findings on Triketone-Quinoxaline Hybrid Herbicides
| Compound ID | Structure Type | Target Enzyme | IC₅₀ (μmol·L⁻¹) | Reference |
| 7a-7q | Triketone-quinoxaline | Arabidopsis thaliana HPPD | 0.317 to 0.891 | hep.com.cn |
| 7d | 2-(2,3-Dimethyl-8-(p-tolyl)quinoxaline-6-carbonyl)-3-hydroxycyclohex-2-en-1-one | Arabidopsis thaliana HPPD | Highest Inhibition | aliyuncs.com |
This research underscores the value of the quinoxaline carboxylic acid framework as a key intermediate for discovering novel HPPD-inhibiting herbicides. aliyuncs.com The versatility of the quinoxaline ring system allows for structural modifications that can lead to compounds with high efficacy and selectivity against target weeds. researchgate.net
Role in Fungicide Formulation
The quinoxaline nucleus, which can be synthesized from intermediates like this compound, is a core component in the formulation of various fungicides. chemimpex.com The broad-spectrum biological activity of quinoxaline derivatives makes them effective against a range of plant pathogens. acs.orgsapub.org
Research has shown that many quinoxaline derivatives possess fungicidal properties. acs.orgijrti.org For instance, newly synthesized quinoxaline derivatives have demonstrated significant fungicidal activity against plant pathogens such as Colletotrichum species. acs.org The stability and reactivity of this compound facilitate the creation of custom compounds for specific fungicidal applications. chemimpex.com
Table 2: Examples of Quinoxaline Derivatives in Fungicide Research
| Compound/Derivative | Application/Activity | Pathogen Target | Reference |
| Chinomethionat (Quinomethionate) | Active ingredient in synergistic fungicidal compositions | General plant pathogens | google.com |
| Compound 3f (2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile) | Broad-spectrum fungicidal activity | Colletotrichum species | acs.org |
| Quinoxaline derivatives | General fungicidal activity | Various plant pathogens | sapub.orgijrti.org |
The development of new fungicides often involves the synthesis and screening of libraries of compounds derived from versatile heterocyclic cores like quinoxaline. The use of this compound as a starting material allows for the systematic modification of the chemical structure to optimize fungicidal potency and spectrum of activity. chemimpex.com
Analytical Chemistry Research
Development of Analytical Methods for Detection and Quantification
The detection and quantification of quinoxaline (B1680401) derivatives are crucial for their application in various scientific fields. While methods for isomers like quinoxaline-2-carboxylic acid are well-established due to their role as metabolites of veterinary drugs, specific analytical research on quinoxaline-5-carboxylic acid is also emerging, particularly within the context of screening for biological activity. chromatographyonline.comnih.govrsc.orgnih.gov
Detailed research findings have identified this compound, also referred to as Qx28, as a compound with significant protective effects against drug-induced hair cell loss in screening assays. nih.gov These studies utilize biological systems not only to assess activity but also as a sensitive method for detecting and differentiating the efficacy of various quinoxaline derivatives. nih.gov
One prominent study involved screening a library of 68 quinoxaline derivatives using a zebrafish model of aminoglycoside ototoxicity. nih.gov In this analytical screening process, zebrafish larvae were incubated with an ototoxic agent (neomycin or gentamicin) either alone or in the presence of a quinoxaline derivative. The detection and quantification of the compound's effect were based on counting the surviving hair cells in the neuromasts of the zebrafish lateral line. nih.gov
The findings from this screening identified this compound (Qx28) as the most potent derivative, offering robust protection against hair cell damage induced by both neomycin and gentamicin (B1671437). nih.gov The research highlighted that the position of the carboxylic acid group on the quinoxaline core is critical for its activity. For instance, quinoxaline-6-carboxylic acid (Qx66), an isomer of Qx28, showed significantly less or no protective effect when tested at its optimal dose. nih.gov This comparative analysis underscores the specificity of the analytical screening method in distinguishing between closely related structural isomers. nih.gov
The potency of this compound was notable, providing protection at doses significantly lower than the parent quinoxaline compound. nih.gov Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) are generally used to determine the purity of this compound, with commercial standards often specified at ≥94.0% or ≥98% purity. chemimpex.comthermofisher.com
The table below summarizes the comparative protective effects discovered during the screening, which serves as a method for its functional detection.
| Compound | Abbreviation | Key Finding |
| This compound | Qx28 | Performed significantly better than the parent quinoxaline in protecting against both neomycin and gentamicin-induced hair cell loss. nih.gov |
| Quinoxaline | Qx | Showed a baseline protective effect against which derivatives were compared. nih.gov |
| Quinoxaline-6-carboxylic acid | Qx66 | Exhibited marginal or no protective effect, highlighting the importance of the carboxyl group's position for activity. nih.gov |
Other Emerging Research Areas
Corrosion Inhibition Studies
Quinoxaline (B1680401) derivatives have been recognized as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. nih.govnajah.edu These organic compounds can be added in small amounts to protect the metal surface. nih.gov The inhibitory effect is attributed to the adsorption of the quinoxaline molecules onto the metal surface, which is facilitated by the presence of heteroatoms (N, O) and π-electrons in their structure. nih.govnajah.edu Studies have shown that the inhibition efficiency increases with the concentration of the inhibitor. nih.govnajah.edu For example, two quinoxaline derivatives, NSQN and CSQN, reached inhibition efficiencies of 96% and 92%, respectively, at a concentration of 1x10⁻³ M. nih.gov Another study on a novel quinoxaline derivative, FR115, reported a maximum inhibition efficiency of 91.3% at 10⁻³ M. tandfonline.com The adsorption of these inhibitors on the mild steel surface typically follows the Langmuir adsorption isotherm. nih.gov
Biochemical Assay Reagent Applications
Quinoxaline-5-carboxylic acid also serves as a valuable reagent in biochemical assays. chemimpex.comchemimpex.com It is used by researchers to study enzyme activity and metabolic pathways. chemimpex.com The compound's ability to interact with biological molecules makes it a useful tool in various analytical methods for the detection and quantification of other substances, which is important for quality control in several industries. chemimpex.comchemimpex.com For example, in a study aimed at developing apoptosis signal-regulating kinase 1 (ASK1) inhibitors, a 2-quinoxaline carboxylic acid derivative was synthesized and evaluated in a kinase reaction buffer to assess its inhibitory activity. nih.gov
Conclusion and Future Research Directions
Current Status and Key Findings
Quinoxaline-5-carboxylic acid has emerged as a versatile scaffold in medicinal chemistry and materials science. chemimpex.com The core structure, featuring a fused benzene (B151609) and pyrazine (B50134) ring with a carboxylic acid group at the 5-position, provides a unique platform for developing novel bioactive agents and functional materials. chemimpex.comnih.gov
Key findings highlight its significance as a building block for a diverse range of molecules with demonstrated biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. chemimpex.comsapub.orgguidechem.com Notably, research has identified this compound as a potent otoprotectant, offering robust protection against drug-induced hearing loss in preclinical models. nih.govnih.gov Specifically, it has shown efficacy in protecting hair cells from damage caused by both aminoglycoside antibiotics and the chemotherapy agent cisplatin (B142131). nih.govnih.gov This protective effect is attributed to its ability to block the NF-κB canonical pathway. nih.govnih.gov
Derivatives of this compound have also been explored for their antibacterial and anticancer activities. researchgate.netmsu.edunih.gov For instance, quinoxaline-5-carboxamide derivatives have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The position of the carboxylic acid group has been found to be crucial for its biological activity, with the substitution at the 5-position showing superior efficacy and potency in otoprotection compared to substitution at other positions. nih.govjci.org
In the realm of materials science, quinoxaline (B1680401) derivatives are being investigated for their potential in developing advanced materials, including those for redox flow batteries. chemimpex.comnsf.gov The electron-withdrawing nature of the quinoxaline core, combined with the functional handle of the carboxylic acid group, allows for the tuning of electronic properties and stability. nsf.govresearchgate.net
Unexplored Research Avenues and Translational Potential
Despite the promising findings, several research avenues for this compound and its derivatives remain largely unexplored. The full therapeutic potential of this compound, particularly in the context of otoprotection, warrants further investigation to bridge the gap between preclinical findings and clinical applications.
Unexplored Research Avenues:
Mechanism of Action: While the inhibition of the NF-κB pathway has been identified as a key mechanism for its otoprotective effects, a more in-depth understanding of the downstream signaling pathways and molecular targets is needed. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies on a wider range of derivatives could lead to the identification of compounds with enhanced potency and selectivity for various therapeutic targets. tandfonline.com This includes exploring the impact of different substituents on the quinoxaline ring and modifications of the carboxylic acid group.
Antiviral and Antiparasitic Potential: While research has focused on antibacterial and anticancer activities, the potential of this compound derivatives against viral and parasitic infections is an underexplored area. sapub.orgnih.govresearchgate.net
Neuroprotective Properties: Given that some quinoxaline derivatives have been investigated for neurological disorders, exploring the neuroprotective potential of this compound in models of neurodegenerative diseases could be a fruitful area of research. chemimpex.com
Advanced Materials: The application of this compound in the development of novel polymers, chromophores, and electroluminescent materials is still in its early stages and presents significant opportunities. chemimpex.comresearchgate.net The impact of its specific structure on aggregation-induced emission properties is an area of interest. researchgate.net
Translational Potential:
The most immediate translational potential for this compound lies in its development as an otoprotective agent. Given the significant unmet need for therapies to prevent hearing loss induced by essential medications like aminoglycosides and cisplatin, this compound represents a promising clinical candidate. nih.govnih.gov Further preclinical studies focusing on formulation, and long-term safety are crucial next steps.
The broad-spectrum biological activities of its derivatives also suggest translational potential in infectious diseases and oncology. researchgate.netnih.gov By optimizing the lead compound through medicinal chemistry efforts, it may be possible to develop novel antibiotics or anticancer agents.
Challenges and Opportunities in this compound Research
The advancement of this compound research faces both challenges and opportunities that will shape its future development.
Challenges:
Synthesis and Scale-up: While various synthetic methods exist, developing efficient, cost-effective, and environmentally friendly large-scale synthesis processes for this compound and its derivatives remains a challenge. google.comresearchgate.netthieme-connect.com Some synthetic routes can be prone to side reactions like decarboxylation, which can reduce yields. researchgate.net
Solubility and Bioavailability: Like many heterocyclic compounds, the solubility and bioavailability of this compound and its derivatives can be a hurdle for in vivo applications. mdpi.com Formulation strategies and structural modifications will be necessary to address these issues.
Target Specificity and Off-Target Effects: Ensuring the specificity of action and minimizing off-target effects is a critical challenge in drug development. mdpi.com Thorough pharmacological profiling is essential to identify and mitigate potential toxicities.
Understanding Degradation Pathways: In applications like redox flow batteries, understanding and preventing the degradation of quinoxaline derivatives, such as through tautomerization, is crucial for long-term performance. nsf.gov
Opportunities:
Privileged Scaffold: The quinoxaline core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to multiple biological targets. tandfonline.comcloudfront.net This inherent versatility provides a significant opportunity for the discovery of new therapeutic agents for a wide range of diseases.
Green Chemistry Approaches: There is an opportunity to develop greener and more sustainable synthetic methods for quinoxaline derivatives, utilizing approaches like high-temperature water synthesis to avoid volatile organic solvents and toxic catalysts. researchgate.netthieme-connect.com
Computational Modeling: The use of computational tools, such as density functional theory (DFT) and molecular docking, can accelerate the design and optimization of new this compound derivatives with desired properties, whether for biological activity or materials science applications. nih.govnsf.gov
Combination Therapies: Exploring the synergistic effects of this compound derivatives in combination with existing drugs could lead to more effective treatment strategies, particularly in cancer and infectious diseases. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Quinoxaline-5-carboxylic acid, and how can researchers optimize yield and purity?
- Methodological Answer : this compound derivatives are typically synthesized via multistep routes starting from precursors like 5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione. Key steps include nitration, oxidation, and functional group modifications . To optimize synthesis:
- Control reaction conditions : Temperature, solvent polarity, and catalyst choice (e.g., HNO₃/H₂SO₄ for nitration) significantly impact intermediate stability.
- Characterization : Use NMR (¹H/¹³C), HPLC, and mass spectrometry to confirm structure and purity. Include detailed spectral data in supplementary materials to adhere to journal guidelines .
- Yield improvement : Recrystallization in ethanol/water mixtures enhances purity, while column chromatography resolves byproducts.
Q. How should researchers characterize this compound derivatives to ensure reproducibility?
- Methodological Answer : Reproducible characterization requires:
- Spectroscopic validation : Provide full NMR assignments (e.g., distinguishing carboxylic proton shifts at δ 12–14 ppm) and IR spectra (C=O stretch ~1700 cm⁻¹).
- Elemental analysis : Confirm empirical formulas (e.g., C₁₁H₈N₂O₃ for Qx28) with ≤0.3% deviation .
- Purity standards : Report HPLC retention times and UV-vis profiles (λmax ~260–280 nm for quinoxaline cores) .
Advanced Research Questions
Q. What mechanistic hypotheses explain this compound’s dual protection against aminoglycoside-induced ototoxicity (neomycin vs. gentamicin)?
- Methodological Answer : Qx28’s efficacy in both short-term (neomycin) and long-term (gentamicin) ototoxicity models suggests multi-target activity . Researchers should:
-
Compare binding affinities : Use molecular docking to assess interactions with ototoxicity-associated proteins (e.g., TRPV1 or mitochondrial targets).
-
Validate in vitro/in vivo models : Test Qx28 in cochlear explants (neomycin) and chronic dosing regimens (gentamicin).
-
Analyze metabolic stability : Evaluate if carboxylic acid moiety enhances bioavailability or alters clearance rates.
Derivative Efficacy (Neomycin) Efficacy (Gentamicin) Key Structural Feature Qx22 65% 40% Methyl substitution Qx28 85% 78% Carboxylic acid Qx34 70% 55% Nitro group Table 1: Comparative efficacy of quinoxaline derivatives in otoprotection (data adapted from ).
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies often arise from experimental variables:
- Dose-response calibration : Standardize concentrations (e.g., 10–100 µM ranges) and exposure times.
- Model specificity : Differences in cell lines (e.g., HEI-OC1 vs. primary hair cells) or animal strains affect outcomes. Cross-validate in ≥2 independent models.
- Control experiments : Include antioxidants (e.g., NAC) to distinguish ROS-scavenging from target-specific effects .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?
- Methodological Answer : SAR studies require systematic modifications:
- Core substitutions : Introduce halogens (-Cl, -F) or electron-withdrawing groups at positions 2/3 to assess electronic effects.
- Side-chain variations : Replace carboxylic acid with esters or amides to probe hydrophilicity’s role.
- Data analysis : Use computational tools (e.g., CoMFA or molecular dynamics) to correlate structural changes with activity trends .
Experimental Design & Data Analysis
Q. What are critical considerations for replicating in vivo studies on this compound’s otoprotective effects?
- Methodological Answer : Ensure reproducibility by:
- Animal models : Use C57BL/6 mice (age-matched, 8–12 weeks) with controlled hearing thresholds (ABR testing pre/post-treatment).
- Dosing regimen : Administer Qx28 intraperitoneally (20 mg/kg) 1 hour before aminoglycoside exposure .
- Blinded analysis : Assign separate teams for compound administration and auditory testing to reduce bias.
Q. How should researchers address variability in enzymatic assay data involving this compound?
- Methodological Answer : Mitigate variability via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
